![molecular formula C19H15N5O B12920829 Acetamide, N-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)- CAS No. 122505-71-9](/img/structure/B12920829.png)
Acetamide, N-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)acetamide: is an organic compound belonging to the class of phenylpyrazoles This compound features a pyrazole ring fused with a pyridazine ring, and it is substituted with phenyl groups at the 4 and 5 positions The acetamide group is attached to the nitrogen atom of the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Formation of the Pyridazine Ring: The pyridazine ring can be formed by the cyclization of a suitable precursor, such as a dihydropyridazine derivative.
Coupling of the Pyrazole and Pyridazine Rings: The pyrazole and pyridazine rings are then fused together through a cyclization reaction.
Introduction of the Phenyl Groups: The phenyl groups are introduced through a substitution reaction, typically using phenyl halides.
Attachment of the Acetamide Group: The acetamide group is introduced by reacting the intermediate compound with acetic anhydride or acetyl chloride.
Industrial Production Methods: Industrial production of N-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)acetamide may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the pyrazole or pyridazine rings, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl groups, where halogenation or nitration can occur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration can be carried out using nitric acid.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.
Biology:
Enzyme Inhibition: The compound has potential as an inhibitor of enzymes, particularly those involved in cell signaling pathways.
Medicine:
Anticancer Activity: Research has shown that derivatives of pyrazolo[3,4-c]pyridazine exhibit cytotoxic activity against cancer cell lines, making them potential candidates for anticancer drug development.
Industry:
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. In the case of anticancer activity, the compound may induce apoptosis in cancer cells by disrupting cell signaling pathways.
Comparaison Avec Des Composés Similaires
N-(4-cyano-1-phenyl-1H-pyrazol-3-yl)acetamide: This compound has a similar structure but with a cyano group instead of phenyl groups.
N-(4,5-diphenyl-1H-pyrazolo[3,4-b]pyridine-3-yl)acetamide: This compound features a pyridine ring instead of a pyridazine ring.
Uniqueness: N-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)acetamide is unique due to the presence of both phenyl groups and the acetamide group, which can influence its chemical reactivity and biological activity. The fusion of the pyrazole and pyridazine rings also contributes to its distinct properties compared to other similar compounds.
Propriétés
Numéro CAS |
122505-71-9 |
|---|---|
Formule moléculaire |
C19H15N5O |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
N-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)acetamide |
InChI |
InChI=1S/C19H15N5O/c1-12(25)20-18-16-15(13-8-4-2-5-9-13)17(14-10-6-3-7-11-14)21-23-19(16)24-22-18/h2-11H,1H3,(H2,20,22,23,24,25) |
Clé InChI |
PHHUDUOMJNIKIV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NNC2=NN=C(C(=C21)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-amino-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl acetate](/img/structure/B12920748.png)
![2-Amino-4-[[5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl]amino]benzenesulphonic acid](/img/structure/B12920757.png)
![5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B12920761.png)
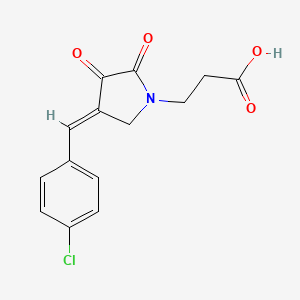
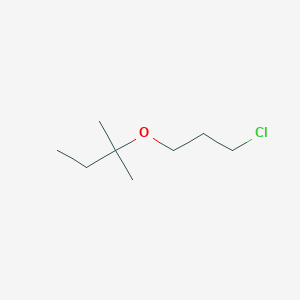
![4-{[(6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide](/img/structure/B12920783.png)
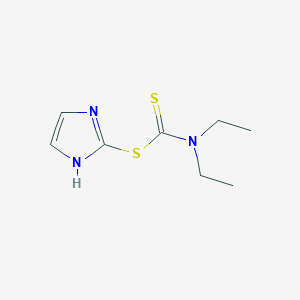
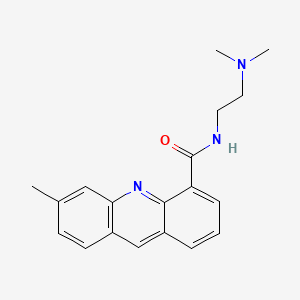
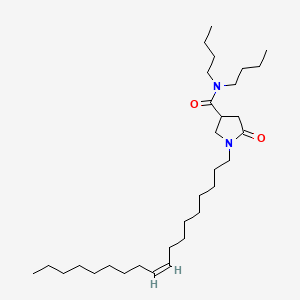

![2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethyl acetate](/img/structure/B12920816.png)
![4-Chloro-N-[5-(2-methoxyethoxy)pyrimidin-2-yl]benzene-1-sulfonamide](/img/structure/B12920821.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-2,6,8-trimethyl-](/img/structure/B12920828.png)
